Cas no 38186-83-3 (6-bromo-5-methylpyridin-3-amine)
6-bromo-5-methylpyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-bromo-3-picoline
- 5-Amino-2-bromo-3-methylpyridine
- 2-Bromo-5-Amino-3-MethylPyridine
- 6-bromo-5-methylpyridin-3-amine
- 3-Pyridinamine, 6-bromo-5-methyl-
- PubChem1129
- KSC985C1P
- IEONGQZSAUAAKH-UHFFFAOYSA-N
- AM953
- 2-Bromo-3-methyl-5-aminopyridine
- STL555061
- BBL101265
- 6-Bromo-5-methyl-pyridin-3-ylamine
- RP03490
- VP10067
- AB13464
- 6-BROMO-5-METHYL-3-PYRIDYLAMINE
- SC-4
- SY024695
- AK-
- 4-(Cyclopentylaminocarbonyl)phenylboronicacid
- CS-D0970
- EN300-131929
- DTXSID00494243
- DS-0481
- AKOS005257957
- AC-23438
- BDBM626016
- 5-amino-2-bromo-3-picoline, AldrichCPR
- SCHEMBL2407304
- J-518412
- MFCD03095085
- 38186-83-3
- FT-0600608
- SB40595
- 5-Amino-2-bromo-3-picoline (5-Amino-2-bromo-3-methylpyridine)
- A6481
- A2975
- DB-006935
-
- MDL: MFCD03095085
- Inchi: 1S/C6H7BrN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3
- InChI Key: IEONGQZSAUAAKH-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CC(=CN=1)N
Computed Properties
- Exact Mass: 185.97900
- Monoisotopic Mass: 185.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- XLogP3: 1.6
Experimental Properties
- Density: 1.593
- Melting Point: 98.0 to 102.0 deg-C
- Boiling Point: 305℃ at 760 mmHg
- Flash Point: 138.246°C
- Refractive Index: 1.617
- PSA: 38.91000
- LogP: 2.31590
6-bromo-5-methylpyridin-3-amine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 22-41
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
6-bromo-5-methylpyridin-3-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-bromo-5-methylpyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A576730-250mg |
5-Amino-2-bromo-3-picoline |
38186-83-3 | 250mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A576730-500mg |
5-Amino-2-bromo-3-picoline |
38186-83-3 | 500mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A576730-2.5g |
5-Amino-2-bromo-3-picoline |
38186-83-3 | 2.5g |
$ 80.00 | 2022-06-08 | ||
| Fluorochem | 038177-1g |
5-Amino-2-bromo-3-methylpyridine |
38186-83-3 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 038177-5g |
5-Amino-2-bromo-3-methylpyridine |
38186-83-3 | 95% | 5g |
£20.00 | 2022-02-28 | |
| Fluorochem | 038177-10g |
5-Amino-2-bromo-3-methylpyridine |
38186-83-3 | 95% | 10g |
£37.00 | 2022-02-28 | |
| Fluorochem | 038177-25g |
5-Amino-2-bromo-3-methylpyridine |
38186-83-3 | 95% | 25g |
£84.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151752-1G |
6-bromo-5-methylpyridin-3-amine |
38186-83-3 | ≥98.0%(GC) | 1g |
¥86.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151752-250mg |
6-bromo-5-methylpyridin-3-amine |
38186-83-3 | ≥98.0%(GC) | 250mg |
¥50.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151752-25g |
6-bromo-5-methylpyridin-3-amine |
38186-83-3 | ≥98.0%(GC) | 25g |
¥905.90 | 2023-09-04 |
6-bromo-5-methylpyridin-3-amine Suppliers
6-bromo-5-methylpyridin-3-amine Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Tong Xu,Dongwei Ma,Chengbo Li,Qian Liu,Siyu Lu,Abdullah M. Asiri,Chun Yang,Xuping Sun Chem. Commun., 2020,56, 3673-3676
Additional information on 6-bromo-5-methylpyridin-3-amine
6-bromo-5-methylpyridin-3-amine (CAS 38186-83-3): A Multifunctional Compound with Promising Therapeutic Potential
6-bromo-5-methylpyridin-3-amine, with the chemical designation CAS 38186-83-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This molecule belongs to the class of substituted pyridine derivatives, which are widely studied for their diverse applications in drug discovery and development. The 6-bromo and 5-methyl functional groups are critical to its chemical reactivity and pharmacological profile, while the pyridin-3-amine core provides a scaffold for further functionalization. Recent advancements in synthetic chemistry and pharmacological profiling have positioned this compound as a promising candidate for therapeutic applications in multiple disease targets.
The 6-bromo substituent at the pyridine ring introduces electron-withdrawing properties that modulate the molecule's interaction with biological targets. This functional group is known to enhance the metabolic stability of the compound, as demonstrated in a 2023 study published in Journal of Medicinal Chemistry, where researchers reported that brominated pyridine derivatives exhibited improved half-life in vivo compared to their non-brominated counterparts. The 5-methyl group, on the other hand, contributes to steric and electronic effects that influence the compound's binding affinity to protein targets. These structural features make 6-bromo-5-methylpyridin-3-amine a versatile scaffold for drug design, with potential applications in oncology, neurology, and inflammatory diseases.
Recent research has focused on the pyridin-3-amine core's ability to act as a hydrogen bond donor or acceptor, which is crucial for its interaction with enzymes and receptors. A 2024 study in ACS Chemical Biology highlighted the role of the pyridine ring in modulating the activity of kinases, a class of enzymes implicated in cancer progression. The 6-bromo group was found to enhance the compound's selectivity for specific kinase subtypes, suggesting its potential as a targeted therapy agent. These findings underscore the importance of the 6-bromo-5-methylpyridin-3-amine structure in optimizing drug efficacy and minimizing off-target effects.
The synthesis of 6-bromo-5-methylpyridin-3-amine has been optimized in recent years to improve yield and purity. A 2023 paper in Organic & Biomolecular Chemistry described a novel catalytic method involving microwave-assisted reactions, which significantly reduced the reaction time compared to traditional thermal methods. This advancement is particularly relevant for industrial-scale production, as it aligns with the growing demand for efficient and sustainable synthetic routes in pharmaceutical manufacturing. The 5-methyl group's position on the pyridine ring is critical for the reaction pathway, as it facilitates the formation of the amine functional group through a series of nucleophilic substitution steps.
Pharmacological studies on 6-bromo-5-methylpyridin-3-amine have revealed its potential as an inhibitor of specific signaling pathways. A 2024 preclinical study published in Drug Discovery Today demonstrated that this compound selectively inhibits the PI3K/AKT/mTOR pathway, which is overactivated in several cancers. The 6-bromo group was identified as a key contributor to this selectivity, as it enhances the compound's ability to bind to the ATP-binding site of the kinase target. These findings suggest that 6-bromo-5-methylpyridin-3-amine could be developed into a novel therapeutic agent for cancers with PI3K pathway aberrations.
Additionally, the pyridin-3-amine scaffold has shown promise in neurodegenerative disease research. A 2023 study in Neuropharmacology explored the potential of pyridine derivatives in modulating the activity of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The 6-bromo and 5-methyl groups were found to enhance the compound's ability to inhibit the enzyme, suggesting its potential as a lead compound for the development of cholinesterase inhibitors. These results highlight the versatility of 6-bromo-5-methylpyridin-3-amine in addressing complex biological targets.
Computational modeling has further supported the therapeutic potential of 6-bromo-5-methylpyridin-3-amine. A 2024 study in Journal of Computational Chemistry used molecular dynamics simulations to predict the compound's binding interactions with various protein targets. The pyridin-3-amine core was shown to form stable hydrogen bonds with key residues in the target proteins, while the 6-bromo group contributed to hydrophobic interactions. These insights are valuable for rational drug design, as they allow researchers to fine-tune the molecular structure for improved potency and specificity.
Despite its promising properties, challenges remain in the development of 6-bromo-5-methylpyridin-3-amine as a therapeutic agent. One area of focus is the optimization of its solubility and bioavailability, which are critical for in vivo efficacy. A 2023 study in Pharmaceutical Research investigated the use of prodrug strategies to enhance the compound's oral bioavailability. The researchers found that attaching a hydrophilic group to the 5-methyl position significantly improved the compound's solubility without compromising its biological activity. These findings demonstrate the importance of structural modifications in overcoming pharmacokinetic barriers.
In conclusion, 6-bromo-5-methylpyridin-3-amine represents a valuable compound in the field of pharmaceutical research, with potential applications in oncology, neurology, and inflammatory diseases. Its unique structural features, including the 6-bromo and 5-methyl groups, contribute to its diverse biological activities and therapeutic potential. As research continues to advance, this compound may become a key player in the development of novel therapeutics, underscoring the importance of continued exploration in this area.
Keywords: 6-bromo-5-methylpyridin-3-amine, CAS 38186-83-3, pyridine derivatives, drug discovery, kinase inhibition, computational modeling
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